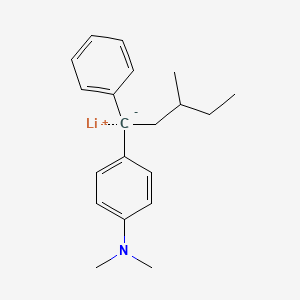
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is a complex organic compound with a unique structure that combines lithium with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline typically involves the reaction of N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline with a lithium reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium aluminum hydride (LiAlH4) and lithium diisopropylamide (LDA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The lithium ion may play a role in modulating the activity of enzymes and receptors, while the aniline derivative may interact with cellular components. These interactions can lead to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: A simpler aniline derivative without the lithium component.
N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline: The parent compound without lithium.
Lithium anilide: A lithium salt of aniline.
Uniqueness
Lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline is unique due to the presence of both lithium and the complex aniline derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
290357-14-1 |
|---|---|
Molecular Formula |
C20H26LiN |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
lithium;N,N-dimethyl-4-(3-methyl-1-phenylpentyl)aniline |
InChI |
InChI=1S/C20H26N.Li/c1-5-16(2)15-20(17-9-7-6-8-10-17)18-11-13-19(14-12-18)21(3)4;/h6-14,16H,5,15H2,1-4H3;/q-1;+1 |
InChI Key |
SBLIKSPMKPPBSM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(C)C[C-](C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















